

Navigating the Landscape of 2-Chloro-5-Substituted Nicotinates: A Comparative Guide

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Compound of Interest

Compound Name: *Ethyl 2-chloro-5-nitronicotinate*

Cat. No.: *B121944*

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For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is paramount to the success of their projects. **Ethyl 2-chloro-5-nitronicotinate** has long been a staple reagent, valued for its utility in introducing a substituted pyridine moiety into a target molecule. However, a range of alternative reagents with varying substituents at the 5-position of the pyridine ring are commercially available. This guide provides a comparative overview of these alternatives, focusing on their application in the widely used Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

Comparison of Alternative Reagents

The choice of substituent at the 5-position of the ethyl 2-chloronicotinate scaffold can significantly influence the electronic properties of the molecule and, consequently, its reactivity and the properties of the final product. Below is a table summarizing key characteristics of commercially available alternatives to **Ethyl 2-chloro-5-nitronicotinate**.

Reagent Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	5-Position Substituent
Ethyl 2-chloro-5-nitronicotinate	151322-83-7	C ₈ H ₇ CIN ₂ O ₄	230.61	-NO ₂
Ethyl 2-chloro-5-cyanonicotinate	1807277-82-2	C ₉ H ₇ CIN ₂ O ₂	210.62	-CN
Ethyl 2-chloro-5-fluoronicotinate	N/A	C ₈ H ₇ CIFNO ₂	203.59	-F
Ethyl 2-chloro-5-ethylnicotinate	152362-03-3	C ₁₀ H ₁₂ CINO ₂	213.66	-CH ₂ CH ₃

Application in Suzuki-Miyaura Cross-Coupling

The 2-chloro-5-substituted nicotinates are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide variety of organoboron compounds. The electron-withdrawing or -donating nature of the 5-substituent can modulate the reactivity of the C-Cl bond and influence reaction conditions and yields.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an ethyl 2-chloro-5-substituted-nicotinate with an arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

- Ethyl 2-chloro-5-substituted-nicotinate (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

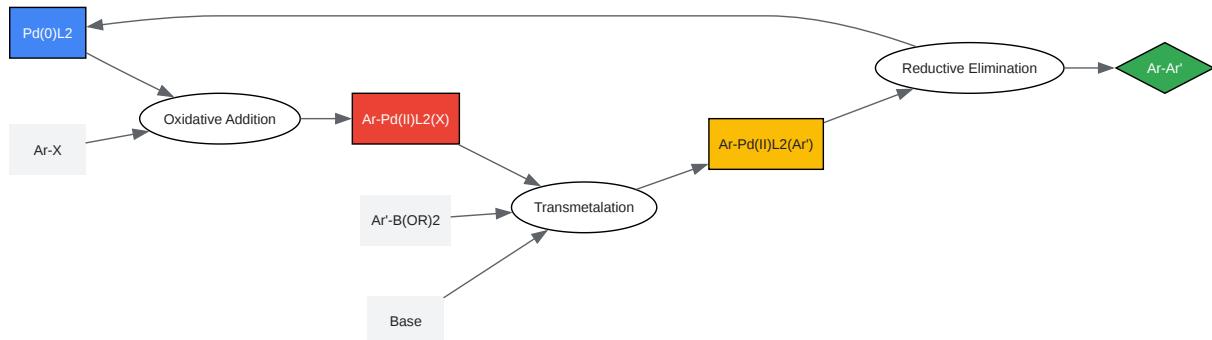
- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
- Cesium carbonate (Cs_2CO_3) (2.0 eq)
- 1,4-Dioxane (anhydrous)
- Water (degassed)

Procedure:

- To an oven-dried Schlenk flask, add the ethyl 2-chloro-5-substituted-nicotinate, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[1]
- Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[1]
- Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.[1]
- Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[1]
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

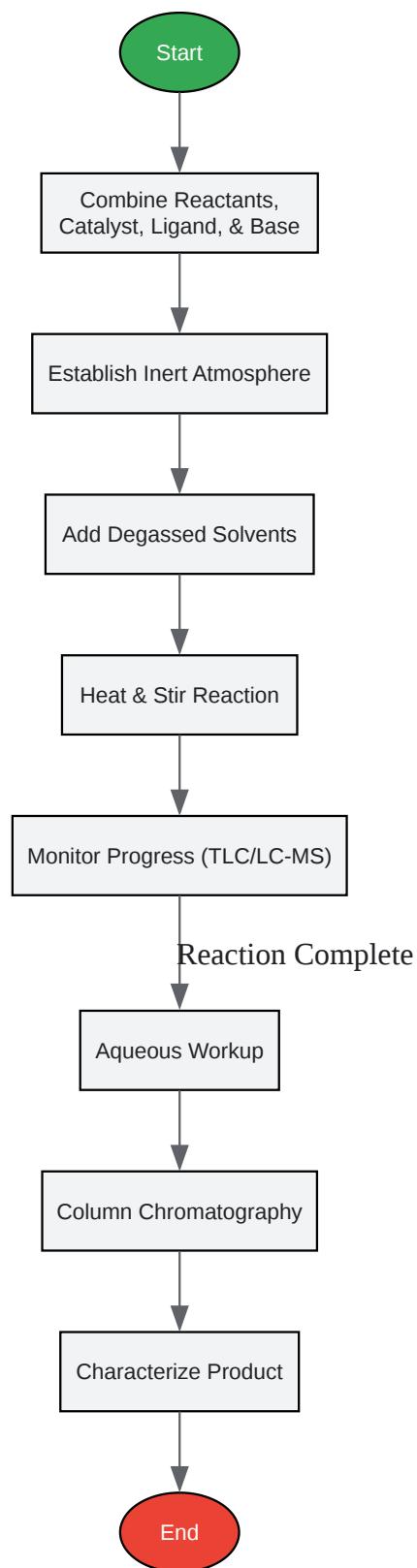
Visualizing the Catalytic Cycle and Workflow

To better understand the underlying mechanism and the experimental process, the following diagrams have been generated.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

While **Ethyl 2-chloro-5-nitronicotinate** remains a valuable and widely used reagent, a variety of alternatives with different 5-position substituents offer chemists a palette of options to fine-tune the properties of their target molecules. The choice of reagent will depend on the specific synthetic goal, including desired electronic properties, downstream reactivity, and the overall synthetic strategy. The provided general protocol for the Suzuki-Miyaura reaction serves as a starting point for the application of these versatile building blocks in the synthesis of complex molecules for pharmaceutical and agrochemical research. Further investigation and comparative studies under specific reaction conditions are encouraged to fully elucidate the performance differences between these valuable reagents.

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References

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